molecular formula C40H51N5O5 B10849098 H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2

Cat. No.: B10849098
M. Wt: 681.9 g/mol
InChI Key: KIHHZGQBWZPIMS-VERNRBRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide derivative designed to target the mu-opioid receptor (MOR). Its structure includes:

  • Dmt: 2',6'-dimethyltyrosine, a non-canonical amino acid known to enhance receptor binding and metabolic stability.
  • Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained residue that promotes selective MOR antagonism.
  • (2S,3S)-beta-MeCha: Beta-methylcyclohexylalanine, a sterically hindered residue that modulates receptor interaction and selectivity.
  • Phe-NH2: C-terminal phenylalanine amide, contributing to peptide stability and binding affinity.

The stereochemistry at positions 2S and 3S distinguishes this compound from analogs with alternative configurations (e.g., 3R), which significantly impacts receptor binding and functional activity .

Properties

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36-/m0/s1

InChI Key

KIHHZGQBWZPIMS-VERNRBRGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Origin of Product

United States

Preparation Methods

2',6'-Dimethyl-L-Tyrosine (Dmt)

Dmt is synthesized via regioselective methylation of L-tyrosine. A Pd(OAc)₂-catalyzed C–H alkylation strategy introduces methyl groups at the 2' and 6' positions of the aromatic ring. The process involves:

  • Protection : L-tyrosine is esterified to H-Tyr-OMe, followed by silylation of the phenolic hydroxyl with tert-butyldimethylsilyl chloride (TBSCl).

  • Methylation : Directed by a picolinic acid auxiliary, CH₃I and K₂CO₃ facilitate ortho-methylation under inert conditions (yield: 78–85%).

  • Deprotection : Acidic cleavage (TFA/H₂O) removes silyl and ester groups, yielding Dmt.

Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is prepared via a Pictet-Spengler reaction:

  • Condensation : L-Dopa reacts with formaldehyde under acidic conditions (H₂SO₄, 70°C) to form the tetrahydroisoquinoline backbone.

  • Oxidation : KMnO₄ oxidizes the benzylic position to introduce the carboxylic acid moiety (yield: 65–70%).

Beta-Methylcyclohexylalanine (beta-MeCha)

Beta-MeCha is synthesized through stereoselective alkylation:

  • Substrate Preparation : Cyclohexylalanine is protected at the alpha-amino group using Boc anhydride.

  • Alkylation : LDA-mediated deprotonation followed by methyl iodide quench introduces the beta-methyl group. The (2S,3S) configuration is controlled by chiral auxiliaries (e.g., Evans oxazolidinones), achieving >95% diastereomeric excess.

Phenylalanine (Phe)

Commercial Fmoc-Phe-OH is used without modification.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Loading

  • Resin : Rink amide MBHA resin (0.55 mmol/g loading) for C-terminal amidation.

  • First Amino Acid : Fmoc-Phe-OH is anchored via DIC/HOBt activation (2 h, RT), achieving >99% coupling efficiency.

Iterative Coupling Cycles

StepReagent/ParameterConditions
Fmoc Deprotection20% piperidine/DMF2 × 5 min
ActivationTBTU/DIPEA or HBTU/Oxyma3–5 equiv, 45–60 min
CouplingFmoc-amino acids3–5 equiv, 1–4 h
  • Dmt Coupling : Requires extended reaction times (overnight) due to steric hindrance from methyl groups.

  • Beta-MeCha Incorporation : HBTU/DIPEA system ensures efficient coupling of the bulky residue (yield: 85–90%).

Final Cleavage and Deprotection

The peptide-resin is treated with TFA/TES/H₂O (95:2.5:2.5, v/v/v) for 4 h to simultaneously cleave the peptide and remove side-chain protecting groups. Crude peptide is precipitated in cold diethyl ether and lyophilized.

Cyclization and Final Deprotection

Disulfide Bridge Formation (If Applicable)

For cyclic analogs, cysteine residues are oxidized using I₂ in methanol (0.1 M, 2 h) to form intramolecular disulfide bonds.

Purification

  • HPLC : Preparative C18 column (ReproSil Pur 120 ODS-3) with 10–50% ACN gradient (0.1% TFA). Purity >95% confirmed by analytical HPLC.

  • Lyophilization : Purified peptide is freeze-dried and stored at -20°C.

Analytical Characterization

Mass Spectrometry

  • ESI-MS : [M+H]⁺ = 681.9 m/z (calculated for C₄₀H₅₁N₅O₅).

  • HRMS : Deviation <2 ppm confirms molecular formula.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 7.04–7.23 (aromatic protons), δ 1.23 (beta-MeCha methyl), and δ 6.70 (Dmt phenolic OH).

  • ¹³C NMR : Peptide backbone carbons resonate at 167–172 ppm (amide carbonyls).

Chromatographic Purity

ParameterValue
ColumnC18 (4.6 × 150 mm)
Gradient10–50% ACN in 25 min
Retention Time13.1 min
Purity≥98% (UV 220 nm)

Critical Synthesis Challenges and Solutions

  • Stereochemical Control : Chiral HPLC separates (2S,3S) and (2R,3R) beta-MeCha diastereomers.

  • Coupling Efficiency : Microwave-assisted SPPS reduces reaction times for hindered residues (e.g., Dmt).

  • Oxidative Side Reactions : Addition of 1,2-ethanedithiol (EDT) suppresses methionine oxidation during TFA cleavage.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Standard SPPS65–7095–98Scalability
Microwave SPPS75–8098–99Reduced coupling time
Liquid-Phase50–5590–92Ease of purification

Scientific Research Applications

Structure

The chemical structure of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 includes:

  • Dmt : 2',6'-dimethyltyrosine
  • Tic : Tetrahydroisoquinoline-3-carboxylic acid
  • beta-MeCha : Beta-methyl-cyclohexylalanine
  • Phe : Phenylalanine

Chemistry

This compound is utilized to study:

  • Peptide Synthesis : Investigating methods and efficiencies in synthesizing complex peptides.
  • Structure-Activity Relationships : Understanding how structural modifications affect biological activity.

Biology

In biological research, this compound helps elucidate:

  • Opioid Receptor Interactions : The binding characteristics and functional roles of delta-opioid receptors.
  • Signal Transduction Mechanisms : Investigating how receptor activation influences downstream signaling pathways.

Medicine

Potential therapeutic applications include:

  • Pain Management : Due to its selective action on delta-opioid receptors, it may provide analgesic effects without the side effects commonly associated with mu-opioid agonists.
  • Addiction Treatment : Its unique receptor profile could help mitigate the development of tolerance and dependence.

Industry

In pharmaceutical development, this compound is being explored for:

  • New Analgesics : Developing safer pain relief options that minimize the risk of addiction.
  • Opioid Receptor Modulators : Creating compounds that can selectively target specific opioid receptors for therapeutic benefits.

Selectivity and Affinity

Research has demonstrated that this compound exhibits high selectivity for delta-opioid receptors with binding affinities in the low nanomolar range (Ki values). For instance, studies have shown that this compound acts as a selective delta antagonist in various assays, highlighting its potential as a pharmacological tool in opioid research .

Therapeutic Potential

In vivo studies have indicated that this compound may provide effective pain relief while minimizing adverse effects associated with traditional opioid therapies. Its unique mechanism allows for modulation of pain pathways without significant activation of mu-opioid receptors, which are often linked to addiction and tolerance .

Mechanism of Action

H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 exerts its effects by binding to delta opioid receptors. The binding of the peptide to these receptors inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 with structurally or functionally related compounds targeting the MOR:

Compound Name Key Structural Features Receptor Affinity (Ki/IC50) Selectivity Notes Source
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 Dmt-Tic core with 3R-beta-MeCha Ki = 170 nM Lower affinity due to 3R configuration
3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone Dimeric Dmt-Tic motif Ki = 2.83 nM High potency via multivalency
Alvimopan Non-peptide, peripherally restricted antagonist Ki = 0.44 nM High potency, limited CNS entry
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 Cyclic peptide with pNO2-Phe modification Ki = 2.84 nM Enhanced stability and binding
Tyr-Pro-Phe-D-Val-Bn Linear peptide with benzylamide terminus Ki = 4.97 nM Balanced agonist-antagonist activity

Key Findings

Stereochemical adjustments in MOR ligands are known to alter binding pocket interactions, particularly with residues like Asp147 and Lys233 .

This feature is absent in linear peptides like Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 (IC50 = 150 nM), which exhibit lower selectivity .

Multivalency and Dimerization: The dimeric compound 3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone (Ki = 2.83 nM) demonstrates that multivalent ligands achieve higher potency, likely through simultaneous interaction with multiple receptor subdomains. This contrasts with monomeric peptides like this compound, which may prioritize selectivity over potency .

Non-Peptide vs. Peptide Ligands: Alvimopan (Ki = 0.44 nM), a non-peptide antagonist, outperforms most peptide-based compounds in potency but lacks the structural flexibility to mimic endogenous opioid peptides. This trade-off highlights the design challenges in balancing bioavailability, potency, and selectivity .

Q & A

Q. How can transcriptomic data be leveraged to identify off-target effects of this compound?

  • Methodological Answer : Perform RNA-seq on treated vs. untreated neuronal cultures (minimum n = 6). Use pathway enrichment tools (e.g., DAVID, GSEA) to map differentially expressed genes to KEGG opioid signaling pathways. Validate candidate off-targets (e.g., NMDA receptors) via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.